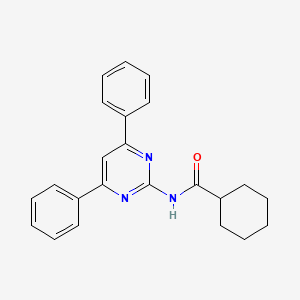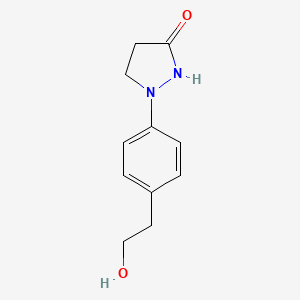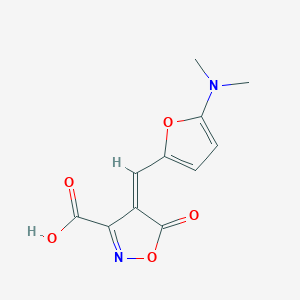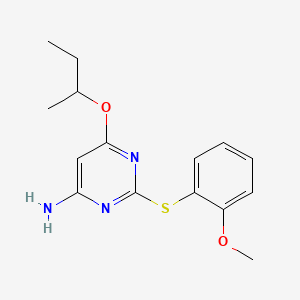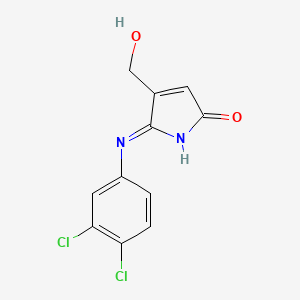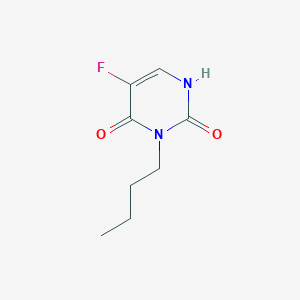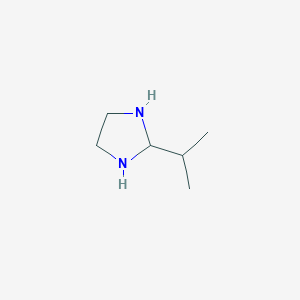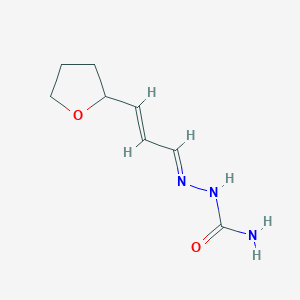
Butanedioic acid, 1H-indol-3-yl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 1H-indol-3-yl-, (2S)-, also known as (S)-2-(2-(1H-indol-3-yl)acetylamino)butanedioic acid, is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives. These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including butanedioic acid, 1H-indol-3-yl-, (2S)-, often involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This method consistently yields the corresponding indole derivatives in moderate yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
化学反应分析
Types of Reactions
Butanedioic acid, 1H-indol-3-yl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Butanedioic acid, 1H-indol-3-yl-, (2S)- has a wide range of scientific research applications, including:
Industry: Used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of butanedioic acid, 1H-indol-3-yl-, (2S)- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its use, such as in plant hormone regulation or therapeutic applications.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid (IAA): A plant hormone that plays a crucial role in plant growth and development.
Indole-3-butyric acid (IBA): Another plant hormone that is a precursor to IAA and is used to promote root formation in plant cuttings.
Indole-3-carbinol (I3C): A compound found in cruciferous vegetables that has been studied for its potential anticancer properties.
Uniqueness
Butanedioic acid, 1H-indol-3-yl-, (2S)- is unique due to its specific structure and the presence of both indole and butanedioic acid moieties. This combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
330939-19-0 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
(2S)-2-(1H-indol-3-yl)butanedioic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI 键 |
HVTXQEBIPXLXDW-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


